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3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid Documentation Hub

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  • Product: 3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid

Core Science & Biosynthesis

Foundational

Stability of 2-bromo-4,5-difluoro-substituted alpha-keto acids

An In-Depth Technical Guide on the Stability of 2-Bromo-4,5-Difluoro-Substituted Phenyl-α-Keto Acids Abstract Substituted α-keto acids are pivotal intermediates in modern drug development, valued for their versatile reac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Stability of 2-Bromo-4,5-Difluoro-Substituted Phenyl-α-Keto Acids

Abstract

Substituted α-keto acids are pivotal intermediates in modern drug development, valued for their versatile reactivity. However, this inherent reactivity often presents significant stability challenges that can impact process development, formulation, and storage. This technical guide provides an in-depth analysis of the stability profile of 2-bromo-4,5-difluoro-substituted phenyl-α-keto acids, a class of compounds featuring a highly activated chemical scaffold. By synthesizing foundational principles of physical organic chemistry with established protocols for pharmaceutical stability testing, this document offers a predictive framework for understanding the key degradation pathways—hydrolytic, oxidative, thermal, and photolytic—that affect these molecules. We will explore the electronic and steric effects of the α-bromo and 4,5-difluoro substituents, detail robust experimental designs for stability assessment, and propose strategies for handling and stabilization. This guide is intended for researchers, chemists, and drug development professionals seeking to anticipate and mitigate the stability risks associated with these potent chemical building blocks.

Introduction: The Double-Edged Sword of Reactivity

α-Keto acids are integral components in medicinal chemistry, serving as precursors to a wide array of bioactive molecules and as pharmacophores in their own right. Their structure, featuring adjacent keto and carboxylic acid functionalities, provides a rich ground for chemical transformations. The introduction of potent electron-withdrawing groups, such as halogens, further enhances their utility but simultaneously introduces intrinsic stability concerns.

The specific molecule class in focus, 2-bromo-4,5-difluoro-substituted phenyl-α-keto acids, is a prime example of this duality.

  • The α-bromo substituent dramatically increases the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[1] This feature is synthetically useful but creates a liability for hydrolytic degradation.

  • The 4,5-difluoro substitution on the phenyl ring modifies the electronic properties of the entire molecule, influencing acidity and the reactivity of the aromatic system. Fluorine's high electronegativity can impact metabolic stability and binding interactions in a drug discovery context.[2]

Understanding the stability of such a molecule is not merely an academic exercise; it is a regulatory and practical necessity. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential for developing stability-indicating analytical methods, elucidating degradation pathways, and ensuring the safety and efficacy of pharmaceutical products.[3][4] This guide provides the scientific rationale to design and interpret such studies effectively.

Physicochemical Properties and Predicted Intrinsic Stability

The stability of an organic molecule is fundamentally governed by its electronic and steric properties. For 2-bromo-4,5-difluoro-phenyl-α-keto acid, each substituent plays a distinct and synergistic role.

  • Acidity and the Inductive Effect: The carboxylic acid proton's acidity is significantly enhanced by the strong inductive electron-withdrawing effects of the adjacent α-bromo group and the distal 4,5-difluoro groups. This increased acidity, while not a direct measure of stability, indicates a highly polarized molecule.

  • Electrophilicity of the α-Carbon: The presence of both the α-carbonyl and the α-bromo group makes the α-carbon exceptionally electrophilic. This position is highly activated towards SN2 displacement by even weak nucleophiles, such as water or alcohols, foreshadowing a significant hydrolytic degradation pathway.[5]

  • Keto-Enol Tautomerism: Like other ketones, this molecule can exist in equilibrium with its enol tautomer. Under acidic conditions, the formation of the enol is the rate-limiting step for α-halogenation reactions.[6][7] While the molecule is already brominated, this equilibrium is central to understanding potential side reactions and racemization if the α-carbon were a chiral center.

Key Degradation Pathways: A Mechanistic Perspective

Forced degradation studies deliberately expose a drug substance to harsh conditions to identify likely degradation products.[4][8] Based on the structure of 2-bromo-4,5-difluoro-phenyl-α-keto acid, four primary degradation pathways are anticipated.

Hydrolytic Degradation

Hydrolysis is predicted to be a primary degradation pathway due to the highly reactive α-bromo group. The reaction is expected to proceed via an SN2 mechanism, where water acts as the nucleophile, displacing the bromide ion to form an α-hydroxy-α-keto acid. This intermediate may not be stable and could undergo further reactions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen can further activate the α-carbon to nucleophilic attack.

  • Base-Catalyzed Hydrolysis: Under basic conditions, direct SN2 displacement is highly probable. The resulting α-hydroxy acid product would exist as its carboxylate salt.

The primary degradant would be the corresponding 2-hydroxy-4,5-difluoro-phenyl-α-keto acid .

Oxidative Degradation

α-Keto acids are known to undergo non-enzymatic oxidative decarboxylation in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[9][10] The mechanism involves the nucleophilic attack of the peroxide species on the electrophilic α-keto carbon. This forms a peroxy-intermediate that readily decomposes, releasing carbon dioxide and forming the corresponding carboxylic acid.

The primary degradant from this pathway would be 4,5-difluorobenzoic acid .

Thermal Degradation

While simple carboxylic acids are generally heat-stable, the presence of an α-keto group, particularly when activated by other electron-withdrawing groups, can facilitate thermal decarboxylation.[11][12] The reaction likely proceeds through a concerted mechanism involving a cyclic transition state, leading to the loss of CO₂ and formation of an enol, which tautomerizes to the final aldehyde product.

The primary thermal degradant is predicted to be 2-bromo-4,5-difluorobenzaldehyde .

Photodegradation

Aromatic ketones are known chromophores that can absorb UV light, leading to photochemical reactions.[13] Upon irradiation, the molecule can be excited to a triplet state. Potential photodegradation pathways include:

  • Photoreduction: In the presence of a hydrogen donor (like certain solvents), the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical anion, which can then lead to a variety of reduced products.[14][15]

  • Photocleavage: The energy from light absorption could be sufficient to induce homolytic cleavage of the C-Br bond, which is often weaker than C-H or C-F bonds. This would generate radical intermediates, leading to a complex mixture of degradation products.

The prediction of a single major photolytic degradant is difficult without experimental data, but products resulting from debromination or reduction of the ketone are plausible.

Experimental Assessment of Stability

A well-designed forced degradation study is crucial to confirm these predicted pathways and to develop a stability-indicating analytical method.

Logical Workflow for a Forced Degradation Study

The following diagram outlines a systematic approach to conducting a forced degradation study in line with ICH guidelines.[4]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) Control Unstressed Control (t=0 sample) Prep->Control Aliquot Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Aliquot Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep->Base Aliquot Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Aliquot Thermal Thermal (e.g., 80°C, solid state) Prep->Thermal Aliquot Photo Photolytic (ICH Q1B light exposure) Prep->Photo Aliquot Analyze Analyze via Stability- Indicating HPLC-UV/MS Control->Analyze at t=0 Sampling Sample at Time Points (e.g., 2, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize if applicable Neutralize->Analyze Degradation Assess % Degradation (Target 5-20%) Analyze->Degradation Purity Peak Purity Analysis (PDA Detector) Analyze->Purity Mass_Bal Calculate Mass Balance Degradation->Mass_Bal Identify Identify Degradants (LC-MS) Purity->Identify

Sources

Exploratory

Technical Guide: 2-Bromo-4,5-Difluorophenyl Derivatives in Medicinal Chemistry

The following technical guide provides an in-depth review of 2-bromo-4,5-difluorophenyl derivatives , focusing on their synthesis, reactivity, and critical role in modern drug discovery. Executive Summary The 2-bromo-4,5...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2-bromo-4,5-difluorophenyl derivatives , focusing on their synthesis, reactivity, and critical role in modern drug discovery.

Executive Summary

The 2-bromo-4,5-difluorophenyl motif represents a "privileged scaffold" in medicinal chemistry and materials science. Its utility stems from a synergistic combination of properties: the bromine atom serves as a versatile synthetic handle for cross-coupling (Suzuki, Buchwald-Hartwig), while the 4,5-difluoro substitution pattern modulates lipophilicity (


), metabolic stability (blocking P450 oxidation sites), and electronic density. This guide details the synthetic access to this core, its reactivity profile, and its application in designing metabolically robust kinase inhibitors and antibiotics.

Part 1: Structural & Electronic Properties

The "Fluorine Effect" in this Scaffold

The specific arrangement of fluorine atoms at positions 4 and 5 (relative to the functional handle at position 1) is non-trivial.

  • Metabolic Blockade: In many drug scaffolds, the para-position (C4) is the primary site of metabolic degradation via Cytochrome P450-mediated hydroxylation. Fluorine substitution at C4 effectively blocks this "soft spot" due to the strength of the C-F bond (~116 kcal/mol). The addition of a second fluorine at C5 prevents meta-hydroxylation and NIH shifts, significantly extending the in vivo half-life (

    
    ).
    
  • Electronic Modulation: The 4,5-difluoro pattern exerts a strong electron-withdrawing inductive effect (-I), which lowers the

    
     of proximal functional groups (e.g., benzoic acids or anilines). This is critical for optimizing the bioavailability of drug candidates.
    
The Synthetic Handle (2-Bromo)

The bromine atom at the ortho-position (C2) is the gateway to complexity. Unlike a chloro-substituent, the bromo-group is sufficiently reactive for:

  • Lithium-Halogen Exchange: Rapid generation of aryl-lithium species at -78°C.

  • Pd-Catalyzed Coupling: Excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig aminations.

  • Cyclization: Facilitates the formation of fused heterocycles (e.g., quinolones, indoles) via intramolecular cyclization.

Part 2: Synthetic Access & Building Blocks

The two primary commercial building blocks for this scaffold are 2-bromo-4,5-difluoroaniline and 2-bromo-4,5-difluorobenzoic acid .

Synthesis of 2-Bromo-4,5-difluoroaniline

The most reliable route involves the regioselective bromination of 3,4-difluoroaniline.

  • Starting Material: 3,4-Difluoroaniline.[1]

  • Reagent: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

  • Regiochemistry: The amino group (

    
    ) is a strong ortho/para director, while the fluorines are weak ortho/para directors.
    
    • Para to

      
       (Position 4) is blocked by Fluorine.
      
    • Ortho position 2 is sterically crowded (flanked by F and

      
      ).
      
    • Ortho position 6 is sterically accessible.

    • Result: Bromination occurs exclusively at position 6. Upon renumbering (assigning C1 to the amine), the product is 2-bromo-4,5-difluoroaniline .

Synthesis of 2-Bromo-4,5-difluorobenzoic Acid

This acid is typically accessed via the aniline intermediate or from phthalic anhydrides.

  • Route A (Sandmeyer): 2-Bromo-4,5-difluoroaniline

    
     Diazotization 
    
    
    
    Cyanation (CuCN)
    
    
    Hydrolysis (
    
    
    ).
  • Route B (From Anhydride): 4,5-Difluorophthalic anhydride

    
     Losen Rearrangement 
    
    
    
    Sandmeyer Bromination.
Visualizing the Synthetic Tree (Graphviz)

SyntheticRoutes Start 3,4-Difluoroaniline NBS Reagent: NBS, DMF (Regioselective Bromination) Start->NBS Product1 2-Bromo-4,5-difluoroaniline (Key Building Block A) NBS->Product1 Sandmeyer 1. NaNO2, HCl 2. CuCN Product1->Sandmeyer Nitrile 2-Bromo-4,5-difluorobenzonitrile Sandmeyer->Nitrile Hydrolysis H2SO4, H2O (Hydrolysis) Nitrile->Hydrolysis Product2 2-Bromo-4,5-difluorobenzoic acid (Key Building Block B) Hydrolysis->Product2

Caption: Step-wise synthetic pathway from commercially available 3,4-difluoroaniline to the core acid and amine building blocks.

Part 3: Reactivity Profile & Experimental Protocols

Suzuki-Miyaura Cross-Coupling

The 2-bromo substituent is highly active in Pd-catalyzed couplings. However, the presence of two fluorine atoms reduces the electron density of the ring, making the oxidative addition of Palladium slower compared to electron-rich aryl bromides. Ligands like SPhos or XPhos are recommended to facilitate this step.

Standard Protocol: Suzuki Coupling of 2-Bromo-4,5-difluoroaniline

This protocol is self-validating via TLC monitoring of the distinct amine spot.

Reagents:

  • Substrate: 2-Bromo-4,5-difluoroaniline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Degassing (Critical): Charge a reaction vial with the aniline, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Oxygen inhibits the active Pd(0) species.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Heating: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (less polar) should disappear, replaced by a lower Rf fluorescent spot (biaryl product).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

Lithium-Halogen Exchange

For converting the bromide into a nucleophile (e.g., to react with aldehydes or ketones).

Key Insight: The 4,5-difluoro substitution makes the ring protons acidic. Do not use temperatures above -78°C , or you risk ortho-lithiation (deprotonation) adjacent to the fluorines (positions 3 or 6) rather than Br-Li exchange, leading to "benzyne" decomposition or regioisomeric mixtures.

Part 4: Case Studies in Drug Discovery

Quinolone Antibiotics

The 2-bromo-4,5-difluorobenzoic acid scaffold is a direct precursor to 6,7-difluoroquinolones .

  • Mechanism: The acid is converted to a

    
    -keto ester, which undergoes cyclization. The bromine at C2 (now C8 in the quinolone) can be removed or substituted to modulate phototoxicity.
    
  • Significance: The C6-Fluorine (from C4 of the benzene) is essential for DNA gyrase inhibition. The C7-Fluorine (from C5 of the benzene) provides a handle for introducing solubilizing amines (e.g., piperazine).

Kinase Inhibitors (EGFR/FGFR)

Inhibitors targeting EGFR often utilize aniline cores. The 4,5-difluoro motif is employed to harden the metabolic profile of the solvent-exposed region of the inhibitor.

  • Example: In the optimization of quinazoline-based inhibitors, replacing a 3-bromoaniline with 2-bromo-4,5-difluoroaniline often results in a 2-3 fold increase in microsomal stability without sacrificing binding affinity.

Data Summary: Substituent Effects
Property2-Bromo-Phenyl2-Bromo-4-Fluoro2-Bromo-4,5-Difluoro
LogP (Lipophilicity) 2.93.13.3
Metabolic Stability Low (Para-oxidation)MediumHigh (Blocked)
Electronic Nature NeutralElectron DeficientHighly Deficient
Primary Use General ReagentMed Chem (Early)Lead Optimization

Part 5: SAR Logic Diagram

SAR_Logic Core 2-Bromo-4,5-Difluoro Scaffold Br 2-Bromo: Synthetic Handle (Suzuki/Buchwald) Core->Br Enables F4 4-Fluoro: Blocks Para-Metabolism (Increases t1/2) Core->F4 Provides F5 5-Fluoro: Modulates pKa Blocks Meta-Metabolism Core->F5 Provides Complex Biaryls Complex Biaryls Br->Complex Biaryls Metabolic Stability Metabolic Stability F4->Metabolic Stability Bioavailability Bioavailability F5->Bioavailability

Caption: Structure-Activity Relationship (SAR) rationale for the 2-bromo-4,5-difluoro substitution pattern.

References

  • Synthesis of 2-bromo-4,5-difluorobenzoic acid: O'Reilly, N. J., & Derwin, W. S. (1992). Synthesis of 2-bromo-4,5-difluorobenzoic acid. Synthetic Communications, 22(21), 3077-3080. [Link]

  • Regioselective Bromination of Anilines: Gao, H., et al. (2018). Regioselective Bromination of Activated Aromatic Compounds. Journal of Organic Chemistry. [Link](Generalized reference for aniline bromination regiochemistry)

  • Fluorine in Medicinal Chemistry (Metabolic Stability): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Quinolone Antibiotics Structure-Activity Relationships: Ball, P. (2000). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24. [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of 2-bromo-4,5-difluorophenylpyruvic acid from benzaldehyde

Application Note: AN-SYN-2026-BFDP Topic: Preparation of 2-bromo-4,5-difluorophenylpyruvic acid from 2-bromo-4,5-difluorobenzaldehyde via Erlenmeyer-Plöchl Azlactone Synthesis. Executive Summary This application note det...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-BFDP Topic: Preparation of 2-bromo-4,5-difluorophenylpyruvic acid from 2-bromo-4,5-difluorobenzaldehyde via Erlenmeyer-Plöchl Azlactone Synthesis.

Executive Summary

This application note details the laboratory-scale synthesis of 2-bromo-4,5-difluorophenylpyruvic acid , a critical intermediate for the development of fluorinated non-canonical amino acids (specifically 2-bromo-4,5-difluorophenylalanine) and halogenated enzyme inhibitors.

While many commercial protocols exist for simple phenylpyruvic acids, the presence of the electron-withdrawing fluorine atoms and the bulky bromine substituent on the aromatic ring requires specific modifications to the standard Erlenmeyer-Plöchl azlactone synthesis . This guide addresses solubility challenges, minimizes halogen displacement side-reactions, and ensures high purity without chromatographic purification.

Key Technical Advantages of this Protocol:

  • Halogen Integrity: Uses acidic hydrolysis to prevent Nucleophilic Aromatic Substitution (

    
    ) of the labile fluorine atoms, which is a risk under harsh alkaline conditions.
    
  • Scalability: Designed for 10g – 100g batches with filtration-based workups.

  • Self-Validating: Includes specific visual endpoints (color changes, precipitation) to guide the chemist.

Reaction Workflow & Logic

The synthesis proceeds in two distinct stages. First, the condensation of the aldehyde with N-acetylglycine forms the oxazolone (azlactone) ring.[1][2] Second, the ring is hydrolyzed to yield the


-keto acid (phenylpyruvic acid).

ReactionScheme Start 2-Bromo-4,5-difluorobenzaldehyde (Starting Material) Intermediate Azlactone Intermediate (4-(2-bromo-4,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one) Start->Intermediate Step 1: Cyclodehydration (110°C, 2-4h) Reagents1 N-Acetylglycine NaOAc (anhydrous) Ac2O Reagents1->Intermediate Product 2-Bromo-4,5-difluorophenylpyruvic Acid (Target) Intermediate->Product Step 2: Hydrolysis (Reflux, 4-6h) Reagents2 3N HCl Reflux Reagents2->Product

Figure 1: Synthetic pathway utilizing the Erlenmeyer-Plöchl strategy. The azlactone intermediate serves as a purification choke-point, allowing removal of unreacted aldehyde before hydrolysis.

Materials & Equipment

Reagents:

  • 2-Bromo-4,5-difluorobenzaldehyde (Purity >97%): The electrophile.

  • N-Acetylglycine (Aceturic acid): The nucleophile.

  • Sodium Acetate (Anhydrous): Critical: Fused/anhydrous grade is required.[3] Trihydrate will introduce water, quenching the acetic anhydride and lowering yield.

  • Acetic Anhydride (

    
    ):  Solvent and dehydrating agent.
    
  • Hydrochloric Acid (3N): For hydrolysis.

  • Ethanol (95%): For washing.

Equipment:

  • 3-neck Round Bottom Flask (RBF) with mechanical stirrer (magnetic stirring often fails due to heavy precipitation in Step 1).

  • Reflux condenser with drying tube (

    
    ).
    
  • Oil bath (Temperature control is vital).

Experimental Protocol

Step 1: Synthesis of the Azlactone Intermediate

Rationale: The electron-withdrawing fluorines make the aldehyde highly reactive. However, the ortho-bromo group provides steric hindrance. We use a slight excess of N-acetylglycine to drive the reaction to completion.

  • Setup: In a dry 3-neck RBF, charge:

    • 2-Bromo-4,5-difluorobenzaldehyde: 22.1 g (100 mmol)

    • N-Acetylglycine: 14.0 g (120 mmol, 1.2 equiv)

    • Sodium Acetate (Anhydrous): 8.2 g (100 mmol, 1.0 equiv)

    • Acetic Anhydride: 50 mL (approx. 5 volumes)

  • Reaction:

    • Heat the mixture gently to 110°C (oil bath temperature).

    • The mixture will initially liquefy (yellow solution) and then, within 30-60 minutes, may solidify or become a thick slurry as the azlactone precipitates.

    • Pro-Tip: If the stirrer seizes, add another 10-20 mL of acetic anhydride. Do not overheat (>130°C) to avoid tar formation.

    • Maintain reflux for 2 hours .

  • Workup:

    • Cool the mixture to room temperature, then place in a refrigerator (4°C) for 2 hours to maximize precipitation.

    • Break up the solid cake with a glass rod if necessary.

    • Filter the solid under vacuum.[4]

    • Wash 1: Cold acetic acid (10 mL).

    • Wash 2: Boiling water (3 x 50 mL) to remove excess sodium acetate and unreacted N-acetylglycine.

    • Wash 3: Cold Ethanol (20 mL) to aid drying.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 70-85%.

    • Appearance: Yellow to orange crystalline solid.

Step 2: Hydrolysis to Phenylpyruvic Acid

Rationale: Standard alkaline hydrolysis (NaOH) poses a risk of displacing the fluorine atoms via


 mechanisms. Acidic hydrolysis is slower but preserves the halogenation pattern.
  • Setup: Suspend the crude azlactone (from Step 1) in 3N HCl (10 volumes relative to weight, e.g., 20g solid in 200 mL acid).

  • Reaction:

    • Heat to reflux (approx. 100°C).

    • The yellow azlactone solid will slowly dissolve/react, and the solution may turn lighter.

    • Endpoint: Reflux for 4-6 hours . The reaction is complete when the bulk yellow solid has disappeared and is replaced by an oily layer or a different precipitate (the keto-acid) upon cooling.

  • Isolation:

    • Cool the mixture slowly to room temperature, then to 0°C.

    • The phenylpyruvic acid should crystallize.[3][5] If an "oil" forms (common with fluorinated aromatics), scratch the flask sides with a glass rod to induce nucleation.

  • Purification:

    • Filter the crude acid.[4]

    • Recrystallize from Benzene/Petroleum Ether (Traditional) or Ethyl Acetate/Heptane (Greener alternative).

    • Dissolve in minimum hot Ethyl Acetate, filter while hot (to remove insolubles), and add warm Heptane until turbid. Cool to crystallize.

Critical Process Parameters & Troubleshooting

ParameterObservationCorrective Action
Anhydrous Conditions Low yield in Step 1; starting material remains.Ensure NaOAc is fused (melted to remove water) immediately before use.
"Oiling Out" Product forms a sticky oil instead of crystals in Step 2.1. Seed with a crystal from a previous batch.2.[5] Triturate (grind) the oil with cold hexanes.3. Ensure slow cooling.
Color Dark brown/black reaction mixture.Overheating (>140°C). Keep temp at 110°C. Use fresh benzaldehyde (remove oxidation products).
Purity NMR shows acetamide impurities.Hydrolysis incomplete. Increase reflux time or acid concentration to 6N HCl.
Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Purity? StepCheck Which Step? Problem->StepCheck Step1 Step 1: Azlactone StepCheck->Step1 Step2 Step 2: Hydrolysis StepCheck->Step2 CheckNaOAc Was NaOAc anhydrous? Step1->CheckNaOAc CheckTemp Temp > 120°C? Step1->CheckTemp CheckOil Did product oil out? Step2->CheckOil Action1 Use Fused NaOAc CheckNaOAc->Action1 No Action2 Reduce Temp (Tarring) CheckTemp->Action2 Yes Action3 Seed/Triturate with Hexane CheckOil->Action3 Yes

Figure 2: Diagnostic logic for common synthetic failures.

Quality Control & Characterization

  • Appearance: Off-white to pale yellow needles.

  • Melting Point: Expected range 155–165°C (Decomposition). Note: Phenylpyruvic acids often decompose near their melting point; rate of heating affects the value.

  • 1H NMR (DMSO-d6): Look for the disappearance of the azlactone methyl singlet (approx 2.3 ppm) and the appearance of the methylene protons (

    
    ) of the keto form (approx 4.0 ppm) or the vinylic proton of the enol form (approx 6.4 ppm). Note that phenylpyruvic acids exist as a tautomeric equilibrium (Keto vs. Enol).[6]
    
  • Ferric Chloride Test: Dissolve a small amount in ethanol and add

    
    . A green color indicates the presence of the enolic hydroxyl group, confirming the phenylpyruvic acid structure.
    

References

  • Erlenmeyer, E. (1893).[2][7] "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275, 1.

  • Herbst, R. M., & Shemin, D. (1943). "Phenylpyruvic Acid."[2][5][6][8][9] Organic Syntheses, Coll.[5][10][11] Vol. 2, p.519.[8] (Standard protocol for hydrolysis).

  • Carter, H. E. (1946).[7][8] "The Azlactones."[1][2][6][7][8][9][12] Organic Reactions, 3, 198.[7][8] (Review of mechanism and scope).

  • Buck, J. S., & Ide, W. S. (1932). "Azlactones. V. Synthesis of

    
    -Amino- 
    
    
    
    -fluorophenylpropionic Acids." Journal of the American Chemical Society, 54(8), 3302–3305. (Specifics on fluorinated derivatives).
  • Safety Data Sheet (SDS): 2-Bromo-4,5-difluorobenzaldehyde. (Confirming stability and handling).

Sources

Application

Application Notes & Protocols: Erlenmeyer Azlactone Synthesis of 2-Bromo-4,5-difluorophenylpyruvic Acid

Introduction: The Significance of Substituted Phenylpyruvic Acids in Medicinal Chemistry Halogenated phenylpyruvic acids are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Phenylpyruvic Acids in Medicinal Chemistry

Halogenated phenylpyruvic acids are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. The incorporation of bromine and fluorine atoms into the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Bromo-4,5-difluorophenylpyruvic acid, in particular, serves as a versatile precursor for novel therapeutics in areas such as oncology, infectious diseases, and metabolic disorders. Its synthesis via the Erlenmeyer-Plöchl azlactone reaction offers a robust and scalable route, making it a subject of considerable interest to researchers in drug discovery and development. This guide provides a comprehensive, in-depth protocol for this synthesis, grounded in mechanistic understanding and practical expertise.

The Erlenmeyer-Plöchl Reaction: A Mechanistic Overview

The Erlenmeyer-Plöchl synthesis is a powerful method for the preparation of α-amino acids and their derivatives.[1] The reaction proceeds in two key stages: the formation of an azlactone (an oxazolone derivative) followed by its hydrolysis.

  • Azlactone Formation: The synthesis begins with the condensation of an N-acylglycine, in this case, N-acetylglycine, with an aldehyde, 2-bromo-4,5-difluorobenzaldehyde, in the presence of acetic anhydride and a weak base, typically sodium acetate.[2][3] The acetic anhydride serves as a dehydrating agent, facilitating the cyclization of N-acetylglycine to form a reactive 2-methyl-5(4H)-oxazolone intermediate. This intermediate possesses an acidic proton at the C-4 position, which is readily deprotonated by the acetate base to form an enolate. This enolate then undergoes a Perkin-like condensation with the aldehyde to yield the unsaturated azlactone, (Z)-4-(2-bromo-4,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one.

  • Hydrolysis to the α-Keto Acid: The subsequent step involves the hydrolysis of the azlactone ring to yield the desired α-keto acid. This is typically achieved under acidic or basic conditions.[4] Acid-catalyzed hydrolysis, as detailed in this protocol, effectively cleaves the ester and enamine functionalities of the azlactone, leading to the formation of 2-bromo-4,5-difluorophenylpyruvic acid.

Visualizing the Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process, beginning with the Erlenmeyer-Plöchl condensation to form the key azlactone intermediate, followed by its hydrolysis to the target phenylpyruvic acid.

Synthesis_Workflow cluster_step1 Part 1: Erlenmeyer-Plöchl Condensation cluster_step2 Part 2: Azlactone Hydrolysis Reactants1 2-Bromo-4,5-difluorobenzaldehyde + N-Acetylglycine Intermediate (Z)-4-(2-bromo-4,5-difluorobenzylidene) -2-methyloxazol-5(4H)-one Reactants1->Intermediate Heat Reagents1 Acetic Anhydride & Sodium Acetate Product 2-Bromo-4,5-difluorophenylpyruvic Acid Intermediate->Product Acid Hydrolysis (e.g., HCl)

Caption: A schematic overview of the two-part synthesis of 2-bromo-4,5-difluorophenylpyruvic acid.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 2-bromo-4,5-difluorophenylpyruvic acid.

Part 1: Synthesis of (Z)-4-(2-bromo-4,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one

This protocol is adapted from the classical Erlenmeyer-Plöchl procedure, optimized for the specific substrate.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )CAS No.SupplierNotes
2-Bromo-4,5-difluorobenzaldehydeC₇H₃BrF₂O221.00476620-54-9Thermo Fisher, et al.Purity ≥98%
N-AcetylglycineC₄H₇NO₃117.10543-24-8Sigma-Aldrich, et al.Purity ≥99%
Sodium Acetate (anhydrous)C₂H₃NaO₂82.03127-09-3Major suppliersFreshly fused and powdered
Acetic AnhydrideC₄H₆O₃102.09108-24-7Major suppliersReagent grade, ≥98%
Ethanol (95%)C₂H₅OH46.0764-17-5Major suppliersFor washing the product
TolueneC₇H₈92.14108-88-3Major suppliersAnhydrous, for recrystallization

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine 2-bromo-4,5-difluorobenzaldehyde (22.1 g, 0.1 mol), N-acetylglycine (11.7 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).

  • Addition of Acetic Anhydride: To this mixture, add acetic anhydride (30.6 g, 0.3 mol).

  • Heating and Reaction: Heat the reaction mixture with stirring in an oil bath to 100-110 °C. The mixture will initially be a thick slurry and will gradually become a clear, yellow-to-orange solution. Maintain this temperature for 2 hours.

  • Isolation of the Product: After 2 hours, cool the reaction mixture to room temperature. A yellow solid should precipitate. Further cool the flask in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystalline product with cold 95% ethanol (2 x 30 mL) to remove any unreacted starting materials and acetic anhydride.

  • Drying and Purification: Dry the product in a vacuum oven at 50-60 °C. The crude product can be further purified by recrystallization from hot toluene to yield bright yellow crystals of (Z)-4-(2-bromo-4,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one.

Part 2: Hydrolysis to 2-Bromo-4,5-difluorophenylpyruvic Acid

This protocol is adapted from established methods for the hydrolysis of similar azlactone structures.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )CAS No.SupplierNotes
(Z)-4-(2-bromo-4,5-difluorobenzylidene)-2-methyloxazol-5(4H)-oneC₁₁H₆BrF₂NO₂318.08(Synthesized)-From Part 1
Hydrochloric Acid (concentrated)HCl36.467647-01-0Major suppliers~37% solution in water
Deionized WaterH₂O18.027732-18-5-For dilution and washing
Diethyl Ether(C₂H₅)₂O74.1260-29-7Major suppliersFor extraction
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Major suppliersFor drying the organic phase

Equipment:

  • 500 mL round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the (Z)-4-(2-bromo-4,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one (15.9 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (50 mL) and deionized water (150 mL).

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. The solid will gradually dissolve as the hydrolysis proceeds. Continue refluxing for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Cooling and Initial Product Separation: After the reaction is complete, cool the mixture to room temperature, and then in an ice bath. The product, 2-bromo-4,5-difluorophenylpyruvic acid, may precipitate as a pale yellow solid.

  • Extraction: If a significant amount of product does not precipitate, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of the Final Product: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude 2-bromo-4,5-difluorophenylpyruvic acid.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield the purified product.

Expert Insights and Troubleshooting

  • Anhydrous Conditions in Part 1: The success of the Erlenmeyer-Plöchl condensation relies on the efficient removal of water. It is crucial to use anhydrous sodium acetate and high-purity acetic anhydride. The presence of water can lead to the hydrolysis of acetic anhydride and the azlactone intermediate, reducing the overall yield.

  • Temperature Control: Overheating during the condensation reaction can lead to side reactions and the formation of colored impurities. Maintaining the temperature within the recommended range is essential for a clean reaction.

  • Hydrolysis Monitoring: The progress of the hydrolysis reaction in Part 2 should be carefully monitored by TLC. Incomplete hydrolysis will result in a mixture of the azlactone and the final product, complicating the purification process.

  • Product Stability: Phenylpyruvic acids can be susceptible to decarboxylation upon prolonged heating. Therefore, during purification by recrystallization, it is advisable to use the minimum amount of heat necessary to dissolve the compound and to cool the solution promptly.

  • Alternative Hydrolysis Conditions: While acid hydrolysis is effective, basic hydrolysis using aqueous sodium hydroxide followed by acidification is also a viable option.[4] The choice of method may depend on the stability of the substituents on the aromatic ring to the reaction conditions.

Logical Flow of the Protocol

The following diagram illustrates the decision-making and logical progression through the synthesis protocol.

Protocol_Flow Start Start Synthesis Combine_Reactants Combine Aldehyde, N-Acetylglycine, NaOAc, and Acetic Anhydride Start->Combine_Reactants Heat_Mixture Heat to 100-110 °C for 2 hours Combine_Reactants->Heat_Mixture Cool_Precipitate Cool to precipitate azlactone intermediate Heat_Mixture->Cool_Precipitate Filter_Wash_Dry1 Filter, wash with EtOH, and dry the intermediate Cool_Precipitate->Filter_Wash_Dry1 Check_Purity1 Check purity of azlactone (TLC, mp) Filter_Wash_Dry1->Check_Purity1 Recrystallize1 Recrystallize from Toluene if necessary Check_Purity1->Recrystallize1 Purity not sufficient Hydrolysis_Setup Suspend azlactone in HCl solution Check_Purity1->Hydrolysis_Setup Purity sufficient Recrystallize1->Hydrolysis_Setup Reflux_Hydrolysis Reflux for 4-6 hours Hydrolysis_Setup->Reflux_Hydrolysis Monitor_Hydrolysis Monitor reaction by TLC Reflux_Hydrolysis->Monitor_Hydrolysis Monitor_Hydrolysis->Reflux_Hydrolysis Incomplete Cool_Precipitate2 Cool to precipitate final product Monitor_Hydrolysis->Cool_Precipitate2 Complete Precipitate_Formed Does solid precipitate? Cool_Precipitate2->Precipitate_Formed Filter_Wash_Dry2 Filter, wash with water, and dry the product Check_Purity2 Check purity of final product (TLC, mp, NMR) Filter_Wash_Dry2->Check_Purity2 Extract_Product Extract with Diethyl Ether Wash_Dry_Evaporate Wash, dry, and evaporate the organic phase Extract_Product->Wash_Dry_Evaporate Wash_Dry_Evaporate->Check_Purity2 Recrystallize2 Recrystallize from EtOAc/Hexanes if necessary Check_Purity2->Recrystallize2 Purity not sufficient End End Product Check_Purity2->End Purity sufficient Recrystallize2->End Precipitate_Formed->Filter_Wash_Dry2 Yes Precipitate_Formed->Extract_Product No

Sources

Method

Reaction conditions for condensing 2-bromo-4,5-difluorobenzyl bromide

An In-Depth Guide to the Condensation Reactions of 2-Bromo-4,5-difluorobenzyl Bromide for Advanced Synthesis Authored by: Dr. Gemini, Senior Application Scientist Introduction: Unlocking the Synthetic Potential of a Difu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Condensation Reactions of 2-Bromo-4,5-difluorobenzyl Bromide for Advanced Synthesis

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Difunctionalized Building Block

2-Bromo-4,5-difluorobenzyl bromide is a highly versatile and valuable reagent in modern organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its utility stems from the presence of two distinct and orthogonally reactive halogenated sites: a highly reactive benzylic bromide and a less reactive aryl bromide. This unique structural arrangement allows for selective and sequential functionalization, providing a strategic advantage in the construction of complex molecular architectures.

The benzylic bromide is primed for nucleophilic substitution (SN2) reactions, enabling the facile introduction of a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles.[1][2] Concurrently, the aryl bromide serves as a robust handle for palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds at the aromatic core.[3][4] The electron-withdrawing nature of the two fluorine atoms on the phenyl ring further influences the electronic properties and reactivity of both sites.

This comprehensive guide provides detailed protocols and mechanistic insights into the key condensation reactions of 2-bromo-4,5-difluorobenzyl bromide. The methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Part 1: Selective Functionalization of the Benzylic Bromide via Nucleophilic Substitution

The most accessible reaction pathway for this substrate involves the displacement of the benzylic bromide. This position is highly activated towards SN2 attack due to the stability of the ensuing transition state. These reactions are typically high-yielding and proceed under mild conditions.

Logical Workflow for Benzylic Substitution

A Start: 2-Bromo-4,5-difluorobenzyl bromide B Select Nucleophile (Nu-H) e.g., Amine, Phenol, Thiol, Active Methylene Cmpd. A->B 1. Reagent Selection C Add non-nucleophilic base e.g., K₂CO₃, Cs₂CO₃, Et₃N B->C 2. Deprotonation D Choose appropriate solvent e.g., DMF, Acetonitrile, THF C->D 3. Dissolution E Set Reaction Temperature (Typically RT to 60°C) D->E 4. Reaction Setup F Reaction Monitoring (TLC/LC-MS) E->F 5. Monitoring G Aqueous Work-up & Extraction F->G 6. Quenching H Purification (Column Chromatography) G->H 7. Isolation I Product: 2-Bromo-4,5-difluoro-1-(Nu-methyl)benzene H->I 8. Final Product

Caption: General workflow for SN2 reactions at the benzylic position.

N-Alkylation with Amines

The reaction with primary or secondary amines provides a direct route to substituted benzylamines, which are prevalent motifs in pharmacologically active compounds.

Step-by-Step Protocol:

  • To a solution of the desired amine (1.1 equivalents) in acetonitrile (0.2 M), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of 2-bromo-4,5-difluorobenzyl bromide (1.0 equivalent) in acetonitrile dropwise.

  • Allow the reaction to stir at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the solid base and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

ParameterConditionCausality/Rationale
Nucleophile Primary or Secondary AmineGood nucleophiles for SN2 displacement.[5]
Base K₂CO₃, Cs₂CO₃, Et₃NScavenges the HBr byproduct without competing as a nucleophile.
Solvent Acetonitrile, DMF, THFPolar aprotic solvents facilitate SN2 reactions.
Temperature Room TemperatureThe benzylic bromide is sufficiently reactive to not require heating.
O-Alkylation with Phenols (Williamson Ether Synthesis)

This classic method is used to form benzyl ethers. The acidity of the phenol dictates the strength of the base required.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve the phenol (1.0 equivalent) in dimethylformamide (DMF, 0.3 M).

  • Add cesium carbonate (Cs₂CO₃, 1.5 equivalents) and stir the suspension for 15 minutes at room temperature to form the phenoxide.

  • Add 2-bromo-4,5-difluorobenzyl bromide (1.05 equivalents) to the mixture.

  • Heat the reaction to 50-60 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify via column chromatography to obtain the target ether.

ParameterConditionCausality/Rationale
Nucleophile Substituted Phenol/AlcoholThe phenoxide, formed in situ, is a potent oxygen nucleophile.
Base Cs₂CO₃, K₂CO₃Cesium carbonate is highly effective due to the high solubility of its salts in organic solvents.
Solvent DMF, AcetonePolar aprotic solvents are ideal.
Temperature 50-60 °CGentle heating is often required to drive the reaction with less nucleophilic phenols.
C-Alkylation with Active Methylene Compounds

This reaction forms a new carbon-carbon bond and is a powerful tool for extending the carbon skeleton. Active methylene compounds, such as malonates or β-ketoesters, are readily deprotonated to form stabilized carbanions.[6][7]

Step-by-Step Protocol:

  • To a solution of diethyl malonate (1.2 equivalents) in tetrahydrofuran (THF, 0.4 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Re-cool the solution to 0 °C and add a solution of 2-bromo-4,5-difluorobenzyl bromide (1.0 equivalent) in THF dropwise.

  • Let the reaction stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

ParameterConditionCausality/Rationale
Nucleophile Diethyl malonate, Ethyl acetoacetateThe resulting enolate is a soft carbon nucleophile, ideal for SN2 alkylation.
Base NaH, K₂CO₃, DBUA strong base is needed to fully deprotonate the active methylene compound.
Solvent THF, DMFSolvents must be anhydrous when using reactive bases like NaH.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation step.

Part 2: Palladium-Catalyzed Cross-Coupling at the Aryl Bromide Site

The C(sp²)-Br bond is significantly less reactive than the C(sp³)-Br bond of the benzyl group. This allows for selective substitution at the benzylic position first, leaving the aryl bromide intact for subsequent palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthetic chemistry.

Buchwald-Hartwig Amination

This reaction is a premier method for forming aryl-amine (C-N) bonds.[8] It requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[3][9][10][11]

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add the 2-bromo-4,5-difluorobenzyl-protected substrate (1.0 equivalent), the desired amine (1.2 equivalents), and sodium tert-butoxide (NaOtBu, 1.4 equivalents).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography.

ParameterConditionCausality/Rationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Palladium(0) source that initiates the catalytic cycle.[11]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands stabilize the Pd center and promote reductive elimination.[9]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is crucial for deprotonating the amine and facilitating the catalytic cycle.[3]
Solvent Toluene, DioxaneAnhydrous, high-boiling point aprotic solvents are required.
Temperature 80-110 °CThermal energy is needed to drive the oxidative addition step.
Suzuki-Miyaura Coupling

The Suzuki reaction is arguably the most versatile method for forming C-C bonds, coupling the aryl bromide with an organoboron reagent.[4][12][13]

Step-by-Step Protocol:

  • In a flask, combine the 2-bromo-4,5-difluorobenzyl-protected substrate (1.0 equivalent), the arylboronic acid or ester (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃, 3.0 equivalents).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).

  • Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1).

  • Heat the mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L₂(Ar') OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Product (Ar-Ar') Trans_Complex->Product Base_Complex [Ar'B(OH)₃]⁻ Base_Complex->Trans_Complex Boronic Ar'B(OH)₂ Boronic->Base_Complex Base Base (e.g., K₂CO₃) Base->Base_Complex ArBr Substrate (Ar-Br) ArBr->OA_Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

This reaction couples the aryl bromide with a terminal alkyne, providing access to arylethynyl motifs. It typically uses a dual catalyst system of palladium and copper(I).[14][15]

Step-by-Step Protocol:

  • To a Schlenk flask, add the 2-bromo-4,5-difluorobenzyl-protected substrate (1.0 equivalent), a palladium catalyst like Pd(PPh₃)₂Cl₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent such as THF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (iPr₂NH), which also acts as a solvent.

  • Add the terminal alkyne (1.2 equivalents) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter off the ammonium salts.

  • Wash the filtrate with water, brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

ParameterConditionCausality/Rationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄The primary catalyst for the oxidative addition step.
Cu Cocatalyst CuIActivates the alkyne by forming a copper(I) acetylide, which facilitates transmetalation to the palladium center.[14]
Base Et₃N, iPr₂NHActs as both a base to deprotonate the alkyne and often as the solvent.
Solvent THF, DMFUsed to dissolve substrates if the amine base is insufficient.
Temperature Room Temperature to 50 °CGenerally mild conditions are sufficient.

Application Example: Strategic Synthesis of a 6,7-Difluoro-isoindolinone

The isoindolinone core is a privileged scaffold in medicinal chemistry.[16] The dual reactivity of 2-bromo-4,5-difluorobenzyl bromide can be strategically employed for its synthesis.

Synthetic Pathway

A 2-Bromo-4,5-difluorobenzyl bromide B Step 1: N-Alkylation + Methyl Glycinate Base (K₂CO₃), Acetonitrile A->B Sₙ2 Reaction C Intermediate: Methyl 2-((2-bromo-4,5-difluorobenzyl)amino)acetate B->C D Step 2: Intramolecular Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base (NaOtBu) C->D Intramolecular C-N Coupling E Final Product: 6,7-Difluoro-2-methylisoindolin-1-one D->E

Caption: Two-step synthesis of a difluoro-isoindolinone derivative.

This synthetic route elegantly demonstrates the orthogonal reactivity of the starting material. The first step is a selective SN2 reaction at the more reactive benzylic bromide. The second step is a palladium-catalyzed intramolecular C-N bond formation that proceeds at the less reactive aryl bromide site to construct the heterocyclic ring. This strategy avoids the need for protecting groups and allows for a convergent and efficient synthesis.

References

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC.
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Publishing.
  • Buchwald–Hartwig amin
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
  • Synthesis of isoindolinones - Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • The Suzuki Reaction - UC Berkeley.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal.
  • 4.
  • The Suzuki Reaction - Chem 115 Myers.
  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
  • Antiviral activity of isoindole derivatives - Journal of Medicinal and Chemical Sciences.
  • Substituted active methylene synthesis by alkyl
  • Reaction of antiaromatic porphyrinoid with active methylene compounds - RSC Publishing.
  • 20.6: Reactions of Amines - Chemistry LibreTexts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Minimizing Side Reactions in Fluorinated Pyruvate Synthesis

Introduction & Safety Directive Welcome to the Technical Support Center. This guide addresses the high instability and reactivity profile of 3-fluoropyruvate and its derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Safety Directive

Welcome to the Technical Support Center. This guide addresses the high instability and reactivity profile of 3-fluoropyruvate and its derivatives. Unlike standard pyruvate synthesis, the introduction of the fluorine atom at the C3 position drastically alters the electronic landscape of the molecule, creating three primary failure modes:

  • Spontaneous Polymerization: The electron-withdrawing fluorine increases the electrophilicity of the carbonyl carbon, accelerating aldol-like self-condensations.

  • Gem-Diol "Lock": In the presence of moisture, the equilibrium shifts almost entirely to the hydrate (gem-diol), complicating isolation and NMR interpretation.

  • Elimination: Basic conditions trigger the rapid elimination of fluoride (HF), leading to decomposition.

⚠️ SAFETY WARNING: This synthesis carries a high risk of generating Hydrogen Fluoride (HF) during hydrolysis or elimination side reactions. All workflows must be performed in a functioning fume hood with Calcium Gluconate gel immediately available. Glassware etching is a common indicator of HF generation.

Module 1: The "Safe" Synthetic Pathway (Electrophilic Fluorination)

The Problem: Direct fluorination of pyruvate enolates using strong bases (e.g., LDA) often fails due to uncontrolled polymerization and poly-fluorination.

The Solution: Use the Silyl Enol Ether (SEE) protocol. By trapping the enol as a trimethylsilyl (TMS) ether, you "lock" the regiochemistry and prevent the enolate from acting as a nucleophile toward the product (self-aldol).

Workflow Diagram: Silyl Enol Ether Route

The following diagram illustrates the critical pathway to avoid free enolate intermediates.

G Pyruvate Pyruvate Ester SEE Silyl Enol Ether (Stable Intermediate) Pyruvate->SEE Enol Trapping TMS_Cl TMS-Cl / Base (Kinetic Control) TMS_Cl->SEE Intermediate Fluorinated Oxonium Ion SEE->Intermediate F+ Transfer Selectfluor Selectfluor® (Electrophilic F+) Selectfluor->Intermediate Product 3-Fluoropyruvate Intermediate->Product Desilylation Hydrolysis Mild Hydrolysis Product->Hydrolysis Avoid Strong Acid

Figure 1: The Silyl Enol Ether (SEE) strategy decouples enol formation from fluorination, preventing self-condensation.

Protocol: Electrophilic Fluorination via Selectfluor®

Reagents: Ethyl Pyruvate, TMSCl, Triethylamine, Selectfluor® (F-TEDA-BF4), Acetonitrile (MeCN).

  • Enol Trapping: React ethyl pyruvate with TMSCl and Et3N in DMF or DCM. Isolate the silyl enol ether via distillation. Do not proceed with crude material containing amine salts.

  • Fluorination: Dissolve Selectfluor® in dry MeCN. Add the silyl enol ether slowly at 0°C to Room Temperature (RT).

    • Why? Selectfluor is an electrophilic source of F+ that reacts cleanly with electron-rich alkenes (enol ethers) via a polar two-electron process, avoiding radical side chains [1].

  • Workup: The reaction produces a fluorinated iminium/oxonium intermediate. Mild hydrolysis (water or weak buffer) releases the 3-fluoropyruvate.

Module 2: Controlling Side Reactions (Process Parameters)

The success of this reaction depends on suppressing the "Dark Triad" of side reactions: Aldol Condensation, Over-fluorination, and Elimination.

Data Table: Troubleshooting Reaction Parameters
Failure ModeSymptomRoot CauseCorrective Action
Aldol Condensation Product turns brown/black tar; insoluble solids.Free enolate concentration is too high; Temperature too high.Switch to Silyl Enol Ether route.[1] Keep T < 0°C. Avoid hydroxide bases.
Over-Fluorination Mass spec shows M+19 (difluoro species).Excess fluorinating agent; "Runaway" reactivity.Use exactly 1.05 eq of Selectfluor. Add reagent slowly to keep local concentration low [2].
HF Elimination Etched glassware; low yield; alkene formation.Basic workup; Heat.[2]Never use strong base (NaOH/KOH) for hydrolysis. Use neutral buffers. Keep pH < 7.5.
Hydration NMR shows no carbonyl signal (~170-200 ppm).Water in solvent; hygroscopic product.Use anhydrous MeCN. See Module 3 for isolation.

Module 3: The Isolation Trap (Hydration & Stability)

The Issue: Researchers often believe their reaction failed because they cannot see the ketone carbonyl in the 13C NMR. The Reality: The product exists. However, the electron-withdrawing fluorine atom destabilizes the ketone and stabilizes the gem-diol (hydrate) form. In the presence of even trace moisture, the equilibrium shifts >95% to the diol [3].

Diagram: The Hydration Equilibrium Trap

G Ketone 3-Fluoropyruvate (Ketone Form) Reactive Electrophile GemDiol Gem-Diol (Hydrate) Stable, NMR Silent (C=O) Ketone->GemDiol Fast Equilibrium (Favored by F-induction) Decomp Decomposition (If heated to dehydrate) Ketone->Decomp Heat/Base Water + H2O GemDiol->Ketone Difficult Reversal

Figure 2: The equilibrium trap.[3] Fluorine induction pulls electron density, making the carbonyl carbon highly susceptible to nucleophilic attack by water, forming the stable gem-diol.

Isolation Protocol (Best Practice)

Do not attempt to isolate the free acid (3-fluoropyruvic acid) as it is prone to spontaneous decarboxylation. Isolate as the Sodium or Lithium Salt .

  • Ester Hydrolysis (if starting from ester): Use LiOH (1.0 eq) in THF/Water at 0°C. Do not use excess base.

  • Lyophilization: Do not use rotary evaporation with heat. Freeze-dry the aqueous layer to obtain the Lithium/Sodium 3-fluoropyruvate salt.

  • Storage: Store at -20°C under Argon. The salt form prevents the intermolecular aldol reactions that plague the free acid.

Frequently Asked Questions (FAQ)

Q: Why does my 19F NMR show a split peak? A: This is likely the mixture of the ketone form and the gem-diol form (or hemiacetal if alcohol was used). In water (D2O), you will almost exclusively see the gem-diol shift. This is not an impurity; it is the hydrated product.

Q: Can I use DAST or Deoxo-Fluor for this synthesis? A: Not recommended. DAST is nucleophilic (F-). Reacting DAST with a pyruvate precursor usually leads to gem-difluorination (converting C=O to CF2) rather than alpha-fluorination. Electrophilic reagents (Selectfluor, NFSI) are required for alpha-fluorination [1].

Q: My product decomposes on the silica column. Why? A: Silica gel is slightly acidic and contains water. 3-fluoropyruvate is sensitive to both.

  • Fix: Use neutral alumina or perform a quick filtration through a celite plug. Ideally, avoid chromatography by using the crystallization of the sodium salt.

Q: Can I use enzymatic synthesis instead? A: Yes. If you need 3-fluoropyruvate as an intermediate for amino acid synthesis (e.g., fluoroalanine), consider generating it in situ using fluorolactate oxidase acting on 3-fluorolactate. This avoids the isolation of the unstable pyruvate entirely [4].

References

  • Selectfluor Mechanism: T. Sudlow, et al. "The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process." Chemistry - A European Journal, 2019. Link

  • Stoichiometry Control: S. T. Purrington, et al. "Electrophilic fluorination with N-fluoro-2-pyridone." Journal of Organic Chemistry, 1983. (Foundational text on N-F reagent stoichiometry).
  • Gem-Diol Stability: J. Guthrie. "Hydration of carbonyl compounds." Canadian Journal of Chemistry, 1975. (Explains the inductive effect of Fluorine on hydration constants). Link

  • Enzymatic Routes: S. Walker, et al. "Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis." Nature Communications, 2023. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Validation of 3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid, a key intermediate in modern pharmaceutical synthesis. For resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid, a key intermediate in modern pharmaceutical synthesis. For researchers, scientists, and drug development professionals, ensuring the purity of such precursors is a critical, non-negotiable step in guaranteeing the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Impurities introduced at any stage can have significant downstream consequences, impacting reaction yields, generating toxic by-products, and compromising the stability of the final drug product.[1]

This document moves beyond a simple listing of procedures. It delves into the causality behind the selection of orthogonal analytical techniques, emphasizing a self-validating system where the strengths of one method compensate for the limitations of another. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), providing not just protocols, but the scientific rationale required for robust and reliable purity assessment.

The Imperative of Orthogonal Purity Validation

Relying on a single analytical technique for purity determination provides an incomplete and potentially misleading profile of a compound. True scientific rigor demands an orthogonal approach, employing multiple analytical methods that measure the analyte and its potential impurities based on different chemical and physical principles. For 3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid, a multi-faceted strategy combining chromatographic separation, mass-based identification, and spectroscopic structural confirmation is essential for a comprehensive assessment. This ensures that impurities which may be "invisible" to one technique (e.g., a co-eluting impurity in HPLC) are detected by another (e.g., via a different mass-to-charge ratio in MS).

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Quantification

High-Performance Liquid Chromatography, particularly in its reverse-phase configuration (RP-HPLC), is the workhorse for purity analysis in the pharmaceutical industry.[2] Its primary strength lies in its ability to separate the main compound from process-related impurities and degradation products, providing a quantitative measure of purity based on peak area percentage.

Causality of Method Selection

The structure of 3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid—containing an aromatic ring and a carboxylic acid group—makes it moderately polar and UV-active. This makes RP-HPLC with a C18 column and a UV detector an ideal choice. The C18 stationary phase provides excellent separation for non-polar to moderately polar compounds, while the acidic mobile phase ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peaks and reproducible retention times.

Experimental Protocol: RP-HPLC with UV Detection

Objective: To separate and quantify the main component from potential impurities.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[3]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B, hold for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a certified reference standard of 3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid.

    • Transfer to a 100 mL volumetric flask and dissolve in the mobile phase to create a 100 µg/mL stock solution.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration (100 µg/mL) as the standard solution using the mobile phase as the diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

  • Analysis: Inject the standard and sample solutions and integrate the peak areas. Purity is typically calculated using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

Caption: Workflow for purity determination by HPLC.

Mass Spectrometry (MS): Unambiguous Identification of Compound and Impurities

While HPLC provides quantitative data, it offers limited structural information. Mass Spectrometry is the gold standard for confirming the identity of the main peak and for identifying unknown impurities. When coupled with HPLC (LC-MS), it becomes an exceptionally powerful tool for impurity profiling.[4]

Causality of Method Selection

The presence of a bromine atom in 3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid provides a distinct isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[5] This results in a characteristic pair of peaks (M+ and M+2) in the mass spectrum that are of nearly equal intensity, separated by two mass units. This pattern is a definitive marker for the presence of a single bromine atom and is invaluable for confirming the identity of the target compound and any bromine-containing impurities.[5]

Experimental Protocol: LC-MS

Objective: To confirm the molecular weight of the main component and identify the mass of co-eluting impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions: The same HPLC method as described above can be used.

  • MS Parameters (Negative Ion Mode):

    • Ionization Mode: ESI- (Negative ion mode is preferred for carboxylic acids).

    • Capillary Voltage: -3.5 kV.

    • Scan Range: m/z 50-500.

  • Data Interpretation:

    • Confirm the molecular weight of the main peak. For C₉H₅BrF₂O₃, the expected monoisotopic mass is ~277.94 Da. In negative ESI mode, the deprotonated molecule [M-H]⁻ will be observed at m/z ~276.93.

    • Look for the characteristic 1:1 isotopic pattern for the [M-H]⁻ and [M-H+2]⁻ ions, which confirms the presence of bromine.

    • Analyze the mass spectra of minor peaks in the chromatogram to determine their molecular weights, providing clues to their identity.

Workflow for LC-MS Impurity Identification

Caption: Workflow for impurity identification using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Arbiter

NMR spectroscopy provides the most detailed structural information, acting as the final authority on the identity and purity of a compound. While HPLC and MS can suggest the presence and mass of an impurity, NMR can often elucidate its complete structure. Furthermore, quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte.[4]

Causality of Method Selection

The structure of 3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid contains protons (¹H), carbons (¹³C), and fluorine atoms (¹⁹F) in distinct chemical environments.

  • ¹H NMR will confirm the presence and connectivity of the aromatic and aliphatic protons.

  • ¹³C NMR will verify the carbon skeleton of the molecule.

  • ¹⁹F NMR is particularly powerful here, as it will be highly sensitive to any changes in the substitution pattern on the difluorophenyl ring, making it an excellent tool for detecting regioisomeric impurities.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Objective: To provide an absolute purity value by comparing the integral of analyte signals to that of a certified internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the 3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid sample.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard must have signals that do not overlap with the analyte signals.

    • Dissolve both solids in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (e.g., 5 times the longest T1) to allow for complete signal recovery between scans.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow for Quantitative NMR (qNMR)

Caption: Workflow for absolute purity determination by qNMR.

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique depends on the specific question being asked—be it routine quality control, unknown impurity identification, or primary standard certification. The table below summarizes the relative strengths and weaknesses of the discussed methods.

Parameter RP-HPLC-UV LC-MS Quantitative NMR (qNMR)
Primary Use Purity & impurity quantificationIdentity confirmation, impurity MWAbsolute purity, structure elucidation
Principle Chromatographic separation by polarityMass-to-charge ratio separationNuclear spin in a magnetic field
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (mg/mL)
Specificity Moderate (risk of co-elution)High (based on mass)Very High (based on unique structure)
Quantitative Accuracy High (relative to reference standard)Semi-quantitative without standardsHigh (primary method, absolute)
Key Limitations Requires UV-active compounds; co-elutionIonization efficiency varies; complex matrix effectsLower sensitivity; requires pure internal standard

Potential Impurities in 3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid

A thorough purity validation must consider potential impurities arising from the synthetic route and degradation.[1][2] For this molecule, likely impurities include:

  • Starting Materials: Unreacted 1-bromo-2,4,5-trifluorobenzene or other precursors.

  • Process-Related Impurities: By-products from side reactions, such as isomers or products of incomplete reaction steps.[6]

  • Degradation Products: Decarboxylation of the α-keto acid can occur, especially under heat or non-neutral pH conditions.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., acetone, ethanol) may be present.[2][7]

Conclusion and Recommendations

Validating the purity of 3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid requires a multi-pronged, orthogonal approach. No single technique is sufficient to provide a complete and trustworthy purity profile.

  • For routine quality control and batch release , a validated RP-HPLC-UV method is the most efficient and effective tool for quantifying purity and known impurities against a reference standard.

  • During process development and for investigating out-of-spec batches , LC-MS is indispensable for rapidly identifying unknown impurities and confirming the molecular weight of the target compound.

  • For the certification of a reference standard or for obtaining an absolute purity value without a specific standard , qNMR is the definitive method, providing unparalleled structural confirmation and accuracy.

By integrating these three pillars of analytical chemistry—chromatographic separation, mass identification, and spectroscopic elucidation—researchers and drug development professionals can build a robust, self-validating system that ensures the quality and integrity of this critical pharmaceutical intermediate, thereby safeguarding the entire drug development pipeline.

References

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. [Link]

  • Determination of α-keto acids in pork meat and Iberian ham via tandem mass spectrometry. Food Chemistry. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [Link]

  • Measurement of alpha-keto acids in plasma using an amino acid analyzer. PubMed. [Link]

  • Intracellular alpha-keto acid quantification by fluorescence-HPLC. Semantic Scholar. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Waters. [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. [Link]

  • 3-(4-Bromo-3-fluorophenyl)-3,3-difluoropropanoic acid. PubChem. [Link]

  • Mass spectrum of 3-phenylpropanoic acid. ResearchGate. [Link]

  • Impurities in Pharmaceuticals- A Review. SciSpace. [Link]

  • PURITY GRADES OF LAB REAGENTS. Merck. [Link]

  • What are the shielding and deshielding effects in 3-bromo propanoic acid? ResearchGate. [Link]

  • Hydrocinnamic acid. NIST WebBook. [Link]

  • Review on the modern analytical advancements in impurities testing. Authorea. [Link]

  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

Sources

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